4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine

Overview

Description

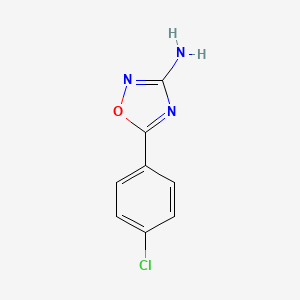

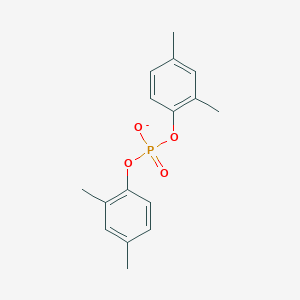

“4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine” is a chemical compound with the molecular formula C11H8ClN3O2 and a molecular weight of 249.65 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“this compound” is a biochemical for proteomics research . It has a molecular weight of 249.65 and a molecular formula of C11H8ClN3O2 .Scientific Research Applications

Synthesis and Characterization

CMP serves as an important intermediate in the synthesis of small molecule anticancer drugs. Rapid synthetic methods have been developed for target compounds involving CMP, optimizing yields and confirming structures via spectroscopic methods such as 1H NMR and MS spectrum. For instance, Zhou et al. (2019) established a rapid synthetic method with a total yield of 42.4% through cyclization, chlorination, and nucleophilic substitution processes (Zhou et al., 2019). Similarly, Kou and Yang (2022) developed a method with a yield up to 44.6%, synthesizing CMP from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reaction (Kou & Yang, 2022).

Antimicrobial Activity

Research into the antimicrobial properties of pyrimidine derivatives, including CMP, has led to the identification of compounds with potential antibacterial and antifungal activities. Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids, evaluating their in vitro antibacterial and antifungal activities, which showed varied inhibition towards microbial growth (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Anticancer Evaluation

The synthesis and evaluation of CMP derivatives for anticancer activity represent a significant area of research. New families of pyrimidine derivatives have been synthesized, characterized, and assessed for their potential against cancer cell lines, demonstrating the importance of CMP as a precursor in developing anticancer agents. Verma and Verma (2022) synthesized a novel family of pyrimidine derivatives, evaluating their antimicrobial and anticancer potential against various strains and cancer cell lines, highlighting the potent antimicrobial and anticancer agents among the synthesized compounds (Verma & Verma, 2022).

Nonlinear Optical Properties

CMP derivatives have also been explored for their potential in nonlinear optics (NLO) applications. Hussain et al. (2020) conducted a comparative analysis between DFT/TDDFT and experimental studies on thiopyrimidine derivatives, including CMP, revealing their promising applications in medicine and NLO fields due to their significant NLO properties (Hussain et al., 2020).

Future Directions

The future directions of “4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine” and its derivatives could involve further exploration of their neuroprotective and anti-inflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Mechanism of Action

Target of Action

Pyrimidine derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific targets of these compounds can vary widely depending on their structure and the functional groups they contain.

Mode of Action

The mode of action of pyrimidine derivatives can also vary widely. Some may inhibit specific enzymes, others may interfere with DNA or RNA synthesis, and others may act as agonists or antagonists at various receptors .

Biochemical Pathways

The biochemical pathways affected by pyrimidine derivatives can be numerous and varied, depending on the specific compound and its targets. Some may affect signal transduction pathways, others may affect metabolic pathways, and others may affect gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimidine derivatives can vary widely depending on their chemical structure. Some may be well absorbed and widely distributed throughout the body, while others may be poorly absorbed and rapidly excreted .

Result of Action

The molecular and cellular effects of pyrimidine derivatives can include changes in enzyme activity, changes in cell signaling, changes in gene expression, and cell death, among others .

Action Environment

The action, efficacy, and stability of pyrimidine derivatives can be influenced by various environmental factors, including pH, temperature, the presence of other chemicals, and the specific biological environment (e.g., the type of cells or tissues in which they are acting) .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-methyl-2-(3-nitrophenyl)pyrimidine plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to interact with nitric oxide synthase, leading to the inhibition of nitric oxide production. This interaction is crucial in reducing inflammation and oxidative stress in cells . Additionally, this compound has been found to bind to tumor necrosis factor-α (TNF-α), inhibiting its activity and thereby reducing inflammation .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly the NF-kB pathway, which plays a critical role in regulating immune response and inflammation . By inhibiting this pathway, this compound reduces the expression of pro-inflammatory genes. Furthermore, this compound affects cellular metabolism by reducing the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as nitric oxide synthase and TNF-α, inhibiting their activity . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of inflammatory mediators. Additionally, this compound has been shown to modulate gene expression by inhibiting the NF-kB pathway, resulting in reduced transcription of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained anti-inflammatory effects, but its efficacy may diminish with prolonged exposure . This highlights the importance of considering the temporal stability of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted through the kidneys. The compound’s interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, highlighting the potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution to target sites. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the brain, where it can exert its neuroprotective effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria of cells . In the mitochondria, the compound can modulate mitochondrial function and reduce the production of reactive oxygen species, thereby protecting cells from oxidative damage . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Properties

IUPAC Name |

4-chloro-6-methyl-2-(3-nitrophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O2/c1-7-5-10(12)14-11(13-7)8-3-2-4-9(6-8)15(16)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSVTABWELHVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)

![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)

![N-[(2,6-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1486354.png)

![N-[2-(3-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1486355.png)

![N-[(2-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486359.png)